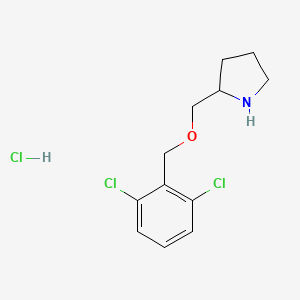

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

CAS No.: 1289388-68-6

Cat. No.: VC8228029

Molecular Formula: C12H16Cl3NO

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289388-68-6 |

|---|---|

| Molecular Formula | C12H16Cl3NO |

| Molecular Weight | 296.6 g/mol |

| IUPAC Name | 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H |

| Standard InChI Key | RZDHOTIKYZWAJE-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl |

| Canonical SMILES | C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl |

Introduction

Chemical Identification and Structural Characteristics

Core Identifiers

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is systematically identified by its CAS registry number 1289388-68-6 and molecular formula C₁₂H₁₆Cl₃NO . The IUPAC name, 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine hydrochloride, reflects its substitution pattern: a pyrrolidine ring (five-membered amine heterocycle) substituted at the 2-position with a methoxymethyl group bearing a 2,6-dichlorobenzyl moiety . The hydrochloride salt form improves aqueous solubility, a critical factor in drug formulation .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a nucleophilic substitution reaction between pyrrolidine and 2,6-dichlorobenzyl chloride under basic conditions. A typical procedure includes:

-

Base Activation: Pyrrolidine is deprotonated using a base like sodium hydroxide or potassium carbonate.

-

Alkylation: The generated pyrrolidine anion attacks the electrophilic benzyl chloride, forming the benzyloxymethyl-pyrrolidine intermediate.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

This method parallels strategies for synthesizing structurally related amines, emphasizing scalability and purity control.

Analytical Characterization

Post-synthesis, the compound is characterized via:

-

Mass Spectrometry: Confirms molecular weight (296.6 g/mol) and isotopic pattern .

-

NMR Spectroscopy: Assigns proton environments, verifying the dichlorophenyl and pyrrolidine moieties.

-

X-ray Crystallography: Resolves three-dimensional conformation, critical for understanding binding interactions .

Physicochemical Properties

The compound’s properties are summarized below:

The logP value, predicted using fragment-based methods, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The hydrochloride salt enhances solubility, making it suitable for in vitro assays.

Applications in Medicinal Chemistry

Comparative Analysis

The table below contrasts 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride with related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 4-(2,6-Dichloro-benzyloxymethyl)-piperidine HCl | 1289388-69-7 | C₁₃H₁₈Cl₃NO | Six-membered piperidine ring |

| (S)-3-((2,6-Dichlorobenzyl)oxy)pyrrolidine HCl | 1289388-70-0 | C₁₁H₁₄Cl₃NO | Substitution at pyrrolidine C3 |

Piperidine analogs exhibit altered ring strain and conformational flexibility, impacting target selectivity.

Related Compounds and Derivatives

Parent Compound

The free base, 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine (PubChem CID 60137449), lacks the hydrochloride counterion, reducing solubility but offering versatility in organic syntheses .

Structural Derivatives

-

N-Methyl Analog: Substitution at the pyrrolidine nitrogen may enhance metabolic stability.

-

Fluorinated Variants: Replacing chlorines with fluorines could alter electronic properties and binding affinity .

Future Research Directions

Biological Screening

Priority studies include:

-

High-Throughput Screening (HTS): Identify activity against cancer cell lines or microbial pathogens.

-

ADME Profiling: Assess absorption, distribution, metabolism, and excretion in preclinical models.

Synthetic Optimization

Exploring greener solvents (e.g., ethanol/water mixtures) or catalytic methods could improve synthesis sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume